Einecs 249-902-8
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Overview
Description
Einecs 249-902-8, also known as diisononyl phthalate, is a widely used plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. Diisononyl phthalate is primarily used in the production of flexible polyvinyl chloride (PVC) products, which are found in a variety of applications including cables, flooring, and medical devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisononyl phthalate is synthesized through the esterification of phthalic anhydride with isononanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under elevated temperatures. The process involves the following steps:
Esterification: Phthalic anhydride reacts with isononanol to form monoisononyl phthalate.
Transesterification: Monoisononyl phthalate further reacts with isononanol to produce diisononyl phthalate.
Industrial Production Methods
In industrial settings, the production of diisononyl phthalate involves continuous processes to ensure high efficiency and yield. The reaction mixture is typically heated to temperatures between 150-200°C, and the water formed during the reaction is continuously removed to drive the reaction to completion. The final product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Diisononyl phthalate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, diisononyl phthalate can hydrolyze to form phthalic acid and isononanol.
Oxidation: Under oxidative conditions, diisononyl phthalate can be converted to phthalic acid derivatives.
Substitution: Diisononyl phthalate can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: Phthalic acid and isononanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Diisononyl phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its effects on biological systems, particularly its potential endocrine-disrupting properties.
Medicine: Used in the production of medical devices such as blood bags and tubing due to its flexibility and durability.
Industry: Widely used in the production of flexible PVC products, including cables, flooring, and automotive parts.
Mechanism of Action
Diisononyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in PVC, reducing intermolecular forces and increasing the material’s flexibility. In biological systems, diisononyl phthalate can mimic or interfere with the action of hormones, particularly estrogen, leading to potential endocrine-disrupting effects. The exact molecular targets and pathways involved in these effects are still under investigation.
Comparison with Similar Compounds
Diisononyl phthalate is part of a group of compounds known as phthalates, which are commonly used as plasticizers. Similar compounds include:
- Diethyl phthalate
- Dibutyl phthalate
- Diisodecyl phthalate
- Di(2-ethylhexyl) phthalate
Uniqueness
Diisononyl phthalate is unique among phthalates due to its specific chemical structure, which provides a balance of flexibility and durability. It is less volatile and has a higher molecular weight compared to some other phthalates, making it suitable for applications requiring long-term stability and performance.
Properties
CAS No. |
90604-95-8 |
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Molecular Formula |
C12H25NO7 |
Molecular Weight |
295.33 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;hexanedioic acid |
InChI |
InChI=1S/C6H15NO3.C6H10O4/c8-4-1-7(2-5-9)3-6-10;7-5(8)3-1-2-4-6(9)10/h8-10H,1-6H2;1-4H2,(H,7,8)(H,9,10) |
InChI Key |
VGNUTRRATQMMHI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CC(=O)O.C(CO)N(CCO)CCO |
Related CAS |
62118-43-8 85030-02-0 |
Origin of Product |
United States |
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